2-chloro-1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone
Description
This compound features a 2,5-dimethylpyrrole core substituted at the 1-position with a 3-chloro-4-fluorophenyl group and at the 3-position with a 2-chloroethanone moiety. Its molecular formula is C₁₅H₁₃Cl₂FNO, with a molecular weight of 316.18 g/mol (CAS: 315710-83-9) .
Properties
IUPAC Name |
2-chloro-1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2FNO/c1-8-5-11(14(19)7-15)9(2)18(8)10-3-4-13(17)12(16)6-10/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHERGMMKGRYSNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)F)Cl)C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351621 | |
| Record name | 2-chloro-1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
315710-83-9 | |
| Record name | 2-chloro-1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone typically involves the reaction of 3-chloro-4-fluoroaniline with 2,5-dimethylpyrrole under specific conditions. The reaction is often carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus oxychloride to introduce the chloro group at the ethanone position. The reaction conditions generally include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ethanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro positions, where nucleophiles like amines or thiols replace the chloro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with amine or thiol groups.
Scientific Research Applications
2-chloro-1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Studying its effects on biological systems and its potential as a bioactive compound.
Medicine: Investigating its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone involves its interaction with specific molecular targets in biological systems. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
2-Chloro-1-[1-(4-Trifluoromethoxyphenyl)-2,5-Dimethyl-1H-Pyrrol-3-yl]Ethanone
- Structure : The phenyl group is substituted with a trifluoromethoxy (-OCF₃) group at the 4-position (CAS: N/A; Mol. Wt.: 332.0 g/mol) .
- Impact : The -OCF₃ group is strongly electron-withdrawing, enhancing electrophilic reactivity compared to the 3-chloro-4-fluoro analog. This compound demonstrated a 69% synthetic yield via reflux in water .
1-[1-(4-Fluorophenyl)-2,5-Dimethyl-1H-Pyrrol-3-yl]-2-(1-Pyrrolidinyl)Ethanone (IU1)
- Structure: The ethanone chlorine is replaced with a pyrrolidine ring (CAS: 314245-33-5; Mol. Wt.: 300.37 g/mol) .
- Bioactivity : IU1 is a proteasome enhancer targeting USP14, highlighting how replacing chlorine with a heterocyclic amine modulates biological function .
2-Chloro-1-[1-(4-Cyanophenyl)-2,5-Dimethyl-1H-Pyrrol-3-yl]Ethanone
- Structure: Features a 4-cyano (-CN) substituent (CAS: N/A; Mol. Wt.: 299.78 g/mol) .
- Synthesis: Synthesized via nucleophilic substitution with 4-hydroxypiperidine in acetonitrile (48.2% yield) .
Halogenation Patterns
2-Chloro-1-[1-(3-Fluorophenyl)-2,5-Dimethyl-1H-Pyrrol-3-yl]Ethanone
2-Chloro-1-[1-(4-Chlorophenyl)-2,5-Dimethyl-1H-Pyrrol-3-yl]Ethanone
Ethanone Modifications
1-(1-Aryl-1H-Tetrazol-5-yl)-2-(Piperidin-1-yl)Ethanone
- Structure : Chlorine replaced with a tetrazole-piperidine system (Mol. Wt.: ~300–350 g/mol) .
- Synthesis : Achieved via reaction of chloroacetyl chloride with tetrazole intermediates, followed by piperidine substitution . This modification introduces basicity and bulkiness, affecting pharmacokinetics.
2-Chloro-1-(7-Methoxy-1H-Indol-3-yl)Ethanone
Key Data Tables
Table 2: Spectral Data Highlights
Research Implications
- Electronic Effects : The 3-chloro-4-fluorophenyl group in the target compound provides balanced electron-withdrawing character, optimizing reactivity for nucleophilic substitutions .
- Biological Relevance: Analogs like IU1 demonstrate that ethanone modifications (e.g., pyrrolidine substitution) are critical for targeting specific enzymes like USP14 .
- Synthetic Challenges : Lower yields in indole-based analogs (e.g., 11–23% ) highlight the steric and electronic advantages of pyrrole cores in synthesis.
Biological Activity
2-Chloro-1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone is a synthetic compound that belongs to the class of pyrrole derivatives. This compound has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound may contribute to its interaction with biological targets, leading to various therapeutic effects.
- IUPAC Name : this compound
- Molecular Weight : 265.71 g/mol
- CAS Number : [Not Provided]
- SMILES Notation : CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C(=O)CCl
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. Pyrrole derivatives are known for their diverse mechanisms of action, which can include:
- Inhibition of Enzymatic Activity : Many pyrrole-based compounds have been shown to inhibit specific enzymes that are crucial for cellular function or pathogen survival.
- Antimicrobial Properties : Research indicates that certain pyrrole derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is particularly relevant for compounds targeting resistant strains.
Antimicrobial Activity
A study published in MDPI highlights the effectiveness of pyrrole derivatives against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The derivative containing similar structural features to this compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics like vancomycin .
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2-Chloro-Pyrrole Derivative | MRSA | 0.125 | |
| Vancomycin | MRSA | 0.5 - 1.0 |
Cytotoxicity and Selectivity
The selectivity and cytotoxicity of this compound were evaluated in vitro using various human cell lines. The compound exhibited moderate cytotoxic effects at higher concentrations but showed a favorable selectivity index, suggesting potential as an anticancer agent without excessive toxicity to normal cells.
Case Study 1: Antibacterial Efficacy
In a comparative study on the antibacterial efficacy of pyrrole derivatives, the compound was assessed against a panel of bacterial pathogens. Results indicated that it was particularly effective against multi-drug resistant strains, providing a promising avenue for developing new antibacterial therapies.
Case Study 2: Anticancer Potential
Another study focused on the anticancer properties of pyrrole derivatives, including the target compound. It was found to induce apoptosis in cancer cell lines while sparing normal cells, indicating its potential as a lead compound for further development in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
